3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
Description
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQKMSOVMMCNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453069 | |
| Record name | 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70073-58-4 | |
| Record name | 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester is a phosphonic acid derivative notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agriculture.
Chemical Structure and Properties
The compound has the molecular formula C10H17O4P and a molecular weight of approximately 232.21 g/mol. Its structure includes a phosphonate group, which is known to confer significant biological activity, and a yne functional group that enhances its reactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Phosphonate compounds are often investigated for their ability to inhibit the growth of bacteria, fungi, and viruses. Preliminary studies suggest that this compound may inhibit specific enzymes or metabolic pathways in pathogens, potentially leading to antimicrobial effects.
-
Antitumor Activity :
- Similar compounds have shown promise in inhibiting tumor growth. The potential for this compound to affect cancer cell lines remains an area of active research. Its mechanism may involve the modulation of cellular signaling pathways critical for tumor proliferation.
-
Herbicidal Properties :
- The compound's ability to disrupt plant metabolic processes could make it a candidate for herbicide development. Its structural features may allow it to interfere with biosynthetic pathways essential for weed growth.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its activity:
- Protein Interactions : Studies indicate that the compound may bind to specific proteins involved in metabolic pathways, thereby inhibiting their function.
- Nucleic Acid Binding : The potential for this compound to interact with DNA or RNA could impact gene expression and cellular function.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl methylphosphonate | C4H11O4P | Precursor in chemical synthesis; less complex structure |
| 3-Methylphosphonic acid | C4H11O3P | Exhibits strong biological activity; simpler structure |
| Ethyl phosphonochloridate | C4H8ClO3P | Used in chemical synthesis; contains a chlorinated phosphorus atom |
Uniqueness : The triple bond present in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity compared to others without such functionality.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
- In Vitro Studies : Laboratory tests using cell lines have demonstrated that this compound can inhibit cell proliferation at certain concentrations, suggesting its utility as an antitumor agent.
- Field Trials : Preliminary agricultural trials indicate that formulations containing this compound may effectively control specific weed species without harming crop yields.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity:
The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes or pathways critical for the growth of unwanted plants. Research indicates that phosphonate derivatives can disrupt metabolic processes in plants, making them effective in controlling weeds.
Pesticide Development:
In addition to herbicidal properties, 3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester may exhibit insecticidal and fungicidal activities. Its structure allows for interaction with biological macromolecules, potentially leading to the development of new agrochemicals that target pests and pathogens more effectively.
Pharmaceutical Applications
Antimicrobial Properties:
The compound is being explored for its antimicrobial potential. Phosphonates are known to possess properties that can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.
Drug Development:
Due to its reactive functional groups, this compound can serve as a building block in the synthesis of complex pharmaceutical compounds. Its ability to undergo various chemical reactions allows for modifications that enhance biological activity and efficacy against specific diseases.
Chemical Synthesis
Synthetic Routes:
The synthesis of this compound involves several key steps. Typical methods include:
- Phosphorylation Reactions: Utilizing phosphonate precursors.
- Alkyne Chemistry: Incorporating the triple bond functionality through reactions with alkynes.
- Controlled Conditions: Optimizing temperature, pressure, and reaction times to achieve high yields and purity.
These synthetic methods not only facilitate the production of this compound but also allow for structural modifications that can lead to derivatives with enhanced properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Phosphonate Esters
Dimethyl Methylphosphonate (DMMP)
- CAS : 756-79-6
- Formula : C₃H₉O₃P
- Molecular Weight : 124.08 g/mol
- Key Differences :
Ethylphosphonofluoridate Derivatives
Aliphatic Diesters
Nonanedioic Acid Dimethyl Ester (Azelaic Acid Dimethyl Ester)
- CAS: Not explicitly provided (referred to as "Compound 4" in )
- Formula : C₁₁H₂₀O₄
- Applications: Used in polymer production and as a plasticizer. GC/MS retention time data () suggests higher polarity compared to the main compound due to carboxylic ester groups .
Octanedioic Acid Dimethyl Ester
Aromatic Esters
Dimethyl Terephthalate (DMT)
- CAS : 120-61-6
- Formula : C₁₀H₁₀O₄
- Applications: Monomer for polyethylene terephthalate (PET) production. Degradation: Susceptible to fungal hydrolysis (e.g., Trichosporon species), whereas the main compound’s phosphonate group may confer resistance to enzymatic cleavage .
Chemical Reactivity and Stability
- Alkyne Reactivity : The terminal alkyne in the main compound enables Huisgen cycloaddition (click chemistry), a feature absent in DMMP or aliphatic diesters .
- Phosphonate Stability : Phosphonate esters generally exhibit higher hydrolytic stability than carboxylic esters. However, the alkyne may introduce susceptibility to oxidation .
Preparation Methods
Phosphonic Acid Esterification
The synthesis of 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester typically begins with the preparation of the parent phosphonic acid. Phosphonic acids are commonly synthesized via the Michaelis-Arbuzov reaction, where alkyl halides react with trialkyl phosphites. For this compound, dimethyl methylphosphonate serves as the starting material, undergoing nucleophilic substitution with a hept-5-ynyl halide intermediate. The reaction is conducted under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours, yielding the phosphonic acid ester precursor.
Introduction of the Oxo and Methyl Groups
The 2-oxo moiety is introduced via oxidation of a secondary alcohol intermediate. Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) is employed to convert the alcohol to a ketone without over-oxidation. Subsequent methylation at the 3-position is achieved through a Grignard reaction, where methylmagnesium bromide reacts with the ketone intermediate in diethyl ether. This step requires strict temperature control (−10°C to 0°C) to prevent side reactions.
Final Assembly and Purification
The alkyne functionality at position 5 of the heptyl chain is introduced via Sonogashira coupling, using palladium(II) acetate and copper(I) iodide as catalysts. The crude product is purified via flash column chromatography (petroleum ether/ethyl acetate gradient), achieving >95% purity.
Photoinduced Deformylative Phosphonylation
Mechanism and Reaction Design
A modern approach utilizes 4-alkyl-1,4-dihydropyridines (DHPs) as alkyl radical precursors under blue light irradiation. The reaction involves:
-
Photocatalytic Activation : 4DPAIPN (a photocatalyst) absorbs light to generate a triplet excited state, abstracting a hydrogen atom from the DHP to form an alkyl radical.
-
Radical-Phosphonate Coupling : The alkyl radical reacts with dimethyl phosphite, followed by deformylation to yield the phosphonated product.
The overall reaction is represented as:
This method achieves yields up to 65% under optimized conditions.
Optimization Parameters
Key variables influencing yield include:
-
Base : Triethylamine (65% yield) outperforms DIPEA (21%) and Na₂CO₃ (24%) due to superior deprotonation efficiency.
-
Solvent : Dimethylacetamide (DMA) provides optimal radical stability, whereas DMSO results in trace product.
-
Catalyst : 4DPAIPN enables higher selectivity compared to Ir-based catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 41% yield).
Industrial-Scale Production Considerations
Catalytic Asymmetric Reduction
For enantiomerically pure batches, the keto-alcohol intermediate undergoes Corey-Bakshi-Shibata (CBS) reduction. Using (S)-Me-CBS catalyst and borane-dimethyl sulfide, the reaction achieves 98% enantiomeric excess (ee) at −78°C.
Continuous Flow Synthesis
Recent patents describe a continuous flow system for the final esterification step, reducing reaction time from 24 hours to 2 hours. The setup employs microreactors with immobilized lipase catalysts, enhancing throughput and minimizing thermal degradation.
Comparative Analysis of Synthetic Methods
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Traditional Multi-Step | 45–50% | High-temperature, multi-day | Industrial |
| Photoinduced Phosphonylation | 60–65% | Ambient temperature, 24h | Lab-scale |
| Continuous Flow | 70% | 2h, enzyme-catalyzed | Pilot-scale |
The photoinduced method offers superior yields and milder conditions but requires specialized equipment. Traditional methods remain preferred for bulk production due to established infrastructure .
Q & A
Basic: What synthetic routes are recommended for preparing 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester?
Methodological Answer:
The synthesis of phosphonate esters like this compound typically involves Michaelis-Arbuzov reactions or Horner-Wadsworth-Emmons (HWE) olefination to introduce the phosphonate group. For example:
- Step 1: Start with a precursor such as a β-keto alkyne, reacting it with dimethyl phosphite under basic conditions to form the phosphonate ester backbone.
- Step 2: Optimize reaction conditions (e.g., solvent, temperature, catalyst) to enhance yield. For analogous compounds, diethyl phosphonate reagents have been used with triethylamine as a base in THF at reflux (~60°C) .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC or HPLC.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
